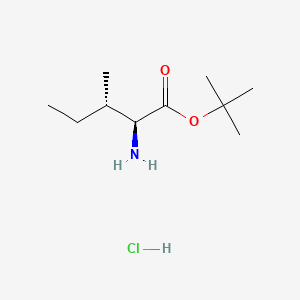

H-Ile-OtBu.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRYMHOZFAPYPJ-WSZWBAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922990 | |

| Record name | tert-Butyl isoleucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119483-46-4 | |

| Record name | tert-Butyl isoleucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of H-Ile-OtBu.HCl in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

H-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl) is a pivotal building block in the field of peptide chemistry, particularly in the synthesis of peptides for research, therapeutic, and diagnostic applications. Its utility stems from the strategic use of a tert-butyl (OtBu) ester to protect the carboxylic acid functionality of the amino acid isoleucine. This temporary protection is a cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS) and is also valuable in solution-phase methodologies.

This in-depth technical guide provides a comprehensive overview of the applications of this compound in research, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in its effective implementation.

Core Principles: The Function of the Tert-Butyl Ester Protecting Group

In peptide synthesis, it is imperative to selectively protect reactive functional groups to prevent unwanted side reactions during peptide bond formation. The tert-butyl ester serves as a robust protecting group for the carboxylic acid of isoleucine. Its key features include:

-

Stability: The OtBu group is stable under the basic conditions used for the removal of the Nα-Fmoc protecting group (typically 20% piperidine in DMF) during peptide chain elongation in SPPS.[1]

-

Acid Lability: It is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), which is typically employed in the final step to cleave the completed peptide from the solid support and remove all acid-labile side-chain protecting groups.[1]

This orthogonality of the Fmoc and tBu protecting groups allows for a systematic and controlled assembly of the peptide chain.

Application in Solid-Phase Peptide Synthesis (SPPS)

While this compound is more commonly used in solution-phase synthesis due to the free amino group, the incorporation of an OtBu-protected isoleucine residue is a critical step in Fmoc-based SPPS. The process typically begins with the attachment of the C-terminal amino acid to a solid support, such as a 2-chlorotrityl chloride resin. The following sections detail the experimental workflow.

Experimental Workflow for Fmoc/tBu Solid-Phase Peptide Synthesis

The following diagram illustrates the logical steps involved in SPPS where an OtBu-protected isoleucine would be incorporated.

Experimental Protocols for SPPS

1. Loading of the First Amino Acid (Fmoc-Isoleucine) onto 2-Chlorotrityl Chloride Resin

This protocol is adapted from studies on the efficient esterification of Fmoc-amino acids to 2-chlorotrityl chloride resin.[1][2]

-

Materials: 2-Chlorotrityl chloride resin, Fmoc-Ile-OH, Dichloromethane (DCM), Diisopropylethylamine (DIEA), Methanol.

-

Procedure:

-

Swell the 2-chlorotrityl chloride resin (1.0 g, with a substitution of 1.6 mmol Cl/g) in DCM (10 mL) for 10-15 minutes in a reaction vessel.

-

Drain the DCM.

-

In a separate flask, dissolve Fmoc-Ile-OH (1.0 mmol) in DCM.

-

Add the Fmoc-Ile-OH solution to the swollen resin.

-

Add DIEA (3.2 mmol) to the resin slurry.

-

Agitate the mixture at room temperature for 25 minutes.

-

To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for an additional 15 minutes.

-

Filter the resin and wash sequentially with DCM (3x), DMF (2x), and Methanol (3x).

-

Dry the resin under vacuum.

-

Data on Loading Efficiency

The efficiency of loading the first amino acid is critical for the overall yield of the peptide synthesis. The following table summarizes the esterification yields for Fmoc-Ile-OH on 2-chlorotrityl chloride resin under various conditions.

| Solvent | Resin Substitution (mmol/g) | Esterification of Fmoc-Ile-OH (%) | Final Loading (mmol/g) |

| Dichloromethane (DCM) | 1.6 | 99 | 0.90 |

| Dichloroethane (DCE) | 1.6 | 98 | 0.89 |

| Tetrahydrofuran (THF) | 1.6 | 89 | 0.81 |

| N,N-Dimethylformamide (DMF) | 1.6 | 87 | 0.79 |

Data adapted from Barlos et al., International Journal of Peptide and Protein Research, 1991.[1]

2. Peptide Chain Elongation

This cyclical process involves the deprotection of the Nα-Fmoc group and the coupling of the subsequent Fmoc-amino acid.

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF and then DCM.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU in the presence of DIEA in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

3. Cleavage and Final Deprotection

-

Procedure:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail, typically consisting of TFA, water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA:water:TIS).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold ether.

-

Dry the peptide pellet under vacuum.

-

Application in Solution-Phase Peptide Synthesis

In solution-phase synthesis, this compound is a commonly used starting material. The hydrochloride salt must be neutralized to the free amine before it can participate in a peptide coupling reaction.

Experimental Protocols for Solution-Phase Synthesis

1. Desalting of this compound

This protocol describes the conversion of the hydrochloride salt to the free amino acid ester.

-

Materials: this compound, Sodium hydrogen carbonate (NaHCO₃) solution, Ethyl acetate, Water.

-

Procedure:

-

Dissolve this compound in an aqueous solution of sodium hydrogen carbonate.

-

Extract the aqueous solution with ethyl acetate multiple times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the free H-Ile-OtBu.

-

2. In Situ Neutralization and Coupling

Alternatively, the hydrochloride can be neutralized directly in the reaction mixture.

-

Materials: this compound, N-protected amino acid (e.g., Fmoc-Ala-OH), Coupling reagent (e.g., HATU), Base (e.g., DIEA), DMF.

-

Procedure:

-

Dissolve the N-protected amino acid and HATU in DMF.

-

In a separate flask, dissolve this compound in DMF and add DIEA (to neutralize the HCl).

-

Add the activated N-protected amino acid solution to the neutralized H-Ile-OtBu solution.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC or HPLC).

-

Work up the reaction mixture by washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.

-

Purify the resulting dipeptide by chromatography.

-

Conclusion

This compound and its corresponding Fmoc-protected counterpart are indispensable reagents in the synthesis of complex peptides. The tert-butyl ester provides robust protection of the carboxylic acid, which is essential for the fidelity of the synthesis, particularly within the Fmoc/tBu orthogonal strategy. The detailed protocols and quantitative data provided in this guide are intended to equip researchers with the necessary information to successfully incorporate isoleucine into their target peptides, thereby facilitating advancements in drug discovery and biochemical research.

References

An In-Depth Technical Guide to H-Ile-OtBu.HCl: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl). This valuable amino acid derivative serves as a critical building block in the fields of peptide synthesis, drug discovery, and biotechnology.

Chemical Properties and Structure

This compound is the hydrochloride salt of the tert-butyl ester of L-isoleucine. The tert-butyl ester group provides a bulky protecting group for the carboxylic acid functionality of isoleucine, preventing it from participating in unwanted side reactions during peptide synthesis. This protection is readily removed under acidic conditions, making it a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS).[1]

General Information

| Property | Value | Reference(s) |

| Chemical Name | tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride | [2] |

| Synonyms | L-Isoleucine tert-butyl ester hydrochloride, H-Ile-O-t-Bu HCl | [2] |

| CAS Number | 69320-89-4 | [2] |

| Molecular Formula | C10H22ClNO2 | [2] |

| Molecular Weight | 223.74 g/mol | |

| Appearance | White to off-white solid/powder |

Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | Approximately 160 °C | |

| Solubility | Soluble in DMSO, methanol, chloroform, dichloromethane, ethyl acetate, and acetone. | |

| Stability | The tert-butyl ester is stable to basic conditions but labile to strong acids like trifluoroacetic acid (TFA). The compound is also noted to be air-sensitive. |

Chemical Structure

The structure of this compound features the L-isoleucine backbone with its characteristic sec-butyl side chain. The carboxylic acid is esterified with a tert-butyl group, and the alpha-amino group is protonated to form the hydrochloride salt.

Chemical Structure of this compound

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This protocol is a composite of established methods for the esterification of amino acids.

Materials:

-

L-Isoleucine

-

Isobutylene

-

Dichloromethane (anhydrous)

-

p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst

-

10% Sodium bicarbonate solution

-

Brine

-

Anhydrous diethyl ether

-

Hydrogen chloride (gas or solution in ether)

Procedure:

-

Esterification: In a pressure-resistant vessel, suspend L-isoleucine in anhydrous dichloromethane.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Cool the mixture and add condensed isobutylene.

-

Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully vent the vessel. Wash the reaction mixture sequentially with 10% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base of L-isoleucine tert-butyl ester as an oil.

-

Salt Formation: Dissolve the oily residue in anhydrous diethyl ether.

-

Cool the solution to 0°C and bubble hydrogen chloride gas through the solution, or add a pre-prepared solution of HCl in diethyl ether, until precipitation is complete.

-

Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Purification

The primary method of purification is the final precipitation and washing of the hydrochloride salt. If further purification is required, recrystallization from a suitable solvent system, such as methanol/diethyl ether, can be employed.

Analysis

The identity and purity of this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the protons of the isoleucine side chain, the alpha-proton, the exchangeable protons of the ammonium group, and a prominent singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the various carbons of the isoleucine backbone and side chain.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the alkyl groups, and a strong C=O stretching frequency for the ester carbonyl.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the cation (H-Ile-OtBu⁺).

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound.

Role in Peptide Synthesis

This compound is a crucial reagent in peptide synthesis, particularly in the Fmoc/tBu strategy. The workflow below illustrates its integration into the synthesis of a peptide chain.

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Applications in Drug Development and Research

The primary application of this compound is as a protected amino acid building block in the synthesis of peptides. These peptides can have a wide range of applications, including:

-

Therapeutic Peptides: Development of new drugs for various diseases.

-

Cosmeceuticals: Incorporation into skincare and cosmetic products.

-

Biochemical Research: Synthesis of specific peptide sequences to study protein-protein interactions, enzyme kinetics, and other biological processes.

-

Nutritional Supplements: Although less common for the hydrochloride salt, amino acid esters can be used in formulations to improve bioavailability.

Conclusion

This compound is a versatile and indispensable tool for chemists and researchers in the field of peptide science. Its well-defined chemical properties and the strategic use of the tert-butyl protecting group facilitate the efficient and controlled synthesis of complex peptide molecules, driving innovation in drug development and fundamental biological research. This guide provides the essential technical information required for the effective utilization of this important amino acid derivative.

References

L-Isoleucine tert-butyl ester hydrochloride: A Technical Guide for Researchers

CAS Number: 69320-89-4 Molecular Formula: C₁₀H₂₂ClNO₂ Molecular Weight: 223.74 g/mol

Abstract

L-Isoleucine tert-butyl ester hydrochloride is a pivotal derivative of the essential amino acid L-isoleucine, widely utilized as a building block in organic and medicinal chemistry. Its primary application lies in peptide synthesis, where the tert-butyl ester group serves as a temporary protecting group for the carboxylic acid functionality. This protection strategy is crucial for preventing unwanted side reactions during the formation of peptide bonds. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, purification, and applications of L-Isoleucine tert-butyl ester hydrochloride, with a focus on its role in modern drug discovery and development. Detailed experimental protocols and analytical methodologies are presented to assist researchers and scientists in its effective use.

Physicochemical Properties

L-Isoleucine tert-butyl ester hydrochloride is a white to off-white crystalline powder.[1] It is characterized by its solubility in methanol and its sensitivity to air.[2][3] Key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 69320-89-4 | [1] |

| Molecular Formula | C₁₀H₂₁NO₂·HCl | [1] |

| Molecular Weight | 223.74 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 160 °C | |

| Boiling Point | 222.4 °C at 760 mmHg | |

| Solubility | Soluble in methanol (50 mg/ml) | |

| Optical Rotation | [α]₂₀ᴰ = +31 ± 3º (c=1 in MeOH) | |

| Purity | ≥ 98% (HPLC) |

Synthesis and Purification

The synthesis of L-Isoleucine tert-butyl ester hydrochloride typically involves the esterification of L-isoleucine. A common and effective method is the acid-catalyzed reaction of the amino acid with isobutylene. This approach leverages the stability of the tert-butyl cation formed under acidic conditions, which then readily reacts with the carboxylic acid group of L-isoleucine.

Experimental Protocol: Synthesis via Acid-Catalyzed Esterification

This protocol is a representative method based on the general synthesis of amino acid tert-butyl esters.

Materials:

-

L-Isoleucine

-

Dioxane (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Isobutylene (liquefied gas or generated in situ)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (HCl) solution in dry ether

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Pressurized reaction vessel (autoclave)

Procedure:

-

Reaction Setup: In a clean, dry, and appropriately sized autoclave, suspend L-Isoleucine in anhydrous dioxane.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

-

Introduction of Isobutylene: Cool the mixture and introduce a molar excess of liquefied isobutylene into the sealed vessel.

-

Reaction: Seal the autoclave and allow the mixture to stir at room temperature for 48-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, carefully vent the excess isobutylene in a well-ventilated fume hood. Transfer the reaction mixture to a separatory funnel.

-

Neutralization: Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. This should be done carefully due to potential gas evolution.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Formation of Hydrochloride Salt: Filter the drying agent and cool the ethereal solution to 0°C. Slowly add a solution of HCl in dry ether until precipitation of the hydrochloride salt is complete.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold, dry diethyl ether, and dry under vacuum to yield L-Isoleucine tert-butyl ester hydrochloride.

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to achieve high purity.

Solvent System: A common solvent system for the recrystallization of amino acid ester hydrochlorides is a mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble. Ethanol/diethyl ether or methanol/diethyl ether are often effective.

Procedure:

-

Dissolve the crude L-Isoleucine tert-butyl ester hydrochloride in a minimal amount of hot ethanol or methanol.

-

Slowly add diethyl ether to the hot solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate maximum crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Applications in Research and Development

L-Isoleucine tert-butyl ester hydrochloride is a valuable reagent with several key applications in scientific research and drug development.

-

Peptide Synthesis: This is the primary application. The tert-butyl ester group effectively protects the C-terminus of L-isoleucine during peptide bond formation. This protecting group is stable under the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA) at the end of the synthesis. This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).

-

Drug Development: As a chiral building block, it is incorporated into the synthesis of complex pharmaceutical compounds, particularly those targeting metabolic disorders where the natural structure of the amino acid is crucial for biological activity.

-

Protein Engineering: Researchers utilize this compound to modify proteins, which can enhance their stability and functionality, a critical aspect in the development of more effective therapeutic proteins.

-

Biotechnology: In biotechnological processes, it can aid in the production of recombinant proteins, potentially improving yields and purity.

-

Metabolism Research: The compound is instrumental in studies of amino acid metabolism, offering insights into nutritional biochemistry and identifying potential therapeutic targets.

Analytical Characterization

The identity and purity of L-Isoleucine tert-butyl ester hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a sharp singlet at approximately 1.5 ppm), the protons of the isoleucine side chain (multiplets in the range of 0.9-2.0 ppm), and the alpha-proton (a doublet around 4.0 ppm). The presence of the hydrochloride salt may lead to broadening of the amine proton signal.

-

¹³C NMR: The carbon NMR spectrum will display a distinct signal for the quaternary carbon of the tert-butyl group around 83 ppm and the three methyl carbons of the tert-butyl group around 28 ppm. The carbonyl carbon of the ester will appear downfield (around 170 ppm), and the carbons of the isoleucine backbone and side chain will have characteristic shifts.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. A strong carbonyl (C=O) stretching vibration for the ester is expected around 1740 cm⁻¹. The N-H stretching vibrations of the ammonium salt will appear as a broad band in the region of 3000-3300 cm⁻¹. C-H stretching and bending vibrations will also be present.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the free base (L-Isoleucine tert-butyl ester) upon loss of HCl.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, typically achieving ≥ 98% for commercial-grade material.

Experimental and Logical Workflows

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of an amino acid tert-butyl ester hydrochloride.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L-Isoleucine tert-butyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]

- 3. L-Isoleucine tert-butyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Technical Guide: L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), a key building block in synthetic peptide chemistry. The document details its physicochemical properties, applications, and a comprehensive experimental protocol for its use in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

L-Isoleucine tert-butyl ester hydrochloride is a derivative of the essential amino acid L-isoleucine, where the carboxylic acid group is protected as a tert-butyl ester and the amino group is present as a hydrochloride salt. This protection strategy is instrumental in peptide synthesis, preventing self-polymerization and enabling controlled, stepwise elongation of peptide chains.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₀H₂₂ClNO₂ | [1][2] |

| Molecular Weight | 223.74 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Purity | ≥98% | |

| Solubility | Soluble in methanol (50 mg/mL) and DMSO (100 mg/mL) | |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Applications in Research and Drug Development

The primary application of this compound is as a fundamental building block in the synthesis of peptides for research and pharmaceutical development. The tert-butyl ester protection of the C-terminus is a common strategy in Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Key application areas include:

-

Peptide Synthesis: It serves as a starting material for the incorporation of isoleucine residues into a peptide sequence. The tert-butyl ester protects the C-terminus during the coupling of the subsequent amino acid.

-

Drug Development: As a component of synthetic peptides, it is crucial in the development of new therapeutic agents. Peptides are explored for their therapeutic potential in a wide range of diseases, including metabolic disorders, oncology, and infectious diseases.

-

Structural Biology: Synthetic peptides containing isoleucine are used to study protein structure, folding, and interactions.

Experimental Protocols

The following section details a representative experimental protocol for the use of this compound in Boc-based solid-phase peptide synthesis.

General Boc Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the general steps for the synthesis of a peptide on a solid support using the Boc protection strategy.

Materials:

-

This compound

-

Boc-protected amino acids

-

Solid support resin (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

-

Cleavage cocktail (e.g., HF/anisole or TFA/TIS/H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

First Amino Acid Loading:

-

To load the first amino acid (in this case, the amino acid preceding isoleucine in the desired peptide sequence), dissolve the Boc-protected amino acid and a coupling agent in a mixture of DCM and DMF.

-

Add the solution to the swollen resin and agitate for 2-4 hours.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the loaded amino acid.

-

Wash the resin with DCM to remove the TFA.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIEA in DCM to liberate the free amine.

-

Wash the resin with DCM and DMF.

-

-

Peptide Coupling (Incorporation of Isoleucine):

-

To incorporate the isoleucine residue, the free amine of this compound needs to be protected with a Boc group. This is typically done in a separate step prior to coupling. Alternatively, Boc-Ile-OH is used directly.

-

Activate the carboxylic acid of the next Boc-protected amino acid (e.g., Boc-Ile-OH) with a coupling reagent in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction for completion using a colorimetric test (e.g., ninhydrin test).

-

Wash the resin with DMF and DCM.

-

-

Repeat Synthesis Cycle: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Boc group as described in step 3.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the dried resin with a cleavage cocktail (e.g., a mixture of a strong acid like HF or TFA with scavengers like anisole, triisopropylsilane (TIS), and water) to cleave the peptide from the resin and remove any side-chain protecting groups.

-

The tert-butyl ester of the C-terminal isoleucine will also be cleaved during this step.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether.

-

Collect the peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental processes described.

Caption: Logical workflow of Boc-based solid-phase peptide synthesis.

Caption: Logical relationship of the chemical components of this compound.

References

A Comprehensive Technical Guide to L-Isoleucine tert-Butyl Ester Hydrochloride (H-Ile-OtBu.HCl) for Researchers and Drug Development Professionals

Introduction

L-Isoleucine tert-butyl ester hydrochloride, commonly abbreviated as H-Ile-OtBu.HCl, is a pivotal amino acid derivative extensively utilized in the fields of synthetic chemistry, peptide synthesis, and pharmaceutical development. This guide provides an in-depth overview of its chemical synonyms, applications, and relevant experimental methodologies. The tert-butyl ester protection of the C-terminus enhances the solubility of isoleucine in organic solvents and provides a stable yet readily cleavable protecting group, making it an invaluable building block for the synthesis of complex peptides and active pharmaceutical ingredients.

Nomenclature and Synonyms

The compound is known by various names in chemical literature, ranging from common abbreviations to systematic IUPAC names. Understanding these synonyms is crucial for effective literature searches and chemical sourcing.

| Identifier Type | Identifier | Citation |

| Common Abbreviation | This compound | [1][2][3][4] |

| L-Ile-OtBu·HCl | [5] | |

| H-L-Ile-OtBu Hydrochloride | ||

| Systematic Name | L-Isoleucine tert-butyl ester hydrochloride | |

| L-Isoleucine t-butyl ester hydrochloride | ||

| tert-Butyl L-isoleucinate hydrochloride | ||

| IUPAC Name | tert-butyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride | |

| (2S,3S)-2-amino-3-methyl-pentanoic acid tert-butyl ester hydrochloride | ||

| CAS Registry Number | 69320-89-4 | |

| Related CAS Number | 119483-46-4 (for H-Allo-Ile-OtBu.HCl) |

Physicochemical Properties

| Property | Value | Citation |

| Molecular Formula | C10H21NO2·HCl | |

| Molecular Weight | 223.74 g/mol | |

| Appearance | White to almost white powder or crystal | |

| Purity | >98.0% (TLC)(N) | |

| Solubility | Soluble in methanol |

Applications in Research and Development

Peptide Synthesis

This compound is a fundamental building block in both solution-phase and solid-phase peptide synthesis (SPPS). The tert-butyl ester group provides robust protection for the carboxylic acid functionality of isoleucine, preventing its participation in unwanted side reactions during peptide bond formation. This protecting group is stable under the basic conditions used for Fmoc deprotection in SPPS but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. The use of such derivatives is a standard strategy in modern drug development to create peptides with improved pharmacokinetic profiles and proteolytic stability.

Drug Development

As a derivative of an essential amino acid, this compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into peptide-based drugs can influence the compound's stability, bioavailability, and therapeutic efficacy. Non-canonical amino acid derivatives like this compound are critical for developing next-generation peptide drugs that can target protein-protein interactions previously considered "undruggable".

Role of Isoleucine in Cellular Signaling

While this compound itself is a synthetic building block, the amino acid it carries, isoleucine, plays a significant role in cellular signaling, particularly in the mTOR (mammalian target of rapamycin) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.

Isoleucine, along with other branched-chain amino acids (BCAAs) like leucine and valine, can activate the mTORC1 signaling complex. This activation is crucial for processes such as protein synthesis in various tissues. Studies have shown that isoleucine can independently stimulate the phosphorylation of key components of the mTOR pathway, leading to increased protein synthesis. Leucine is often considered the primary activator of mTORC1, sensing its cellular concentrations to trigger downstream signaling.

dot

Caption: Role of Isoleucine in the mTOR Signaling Pathway.

Experimental Protocols

The following sections provide a general overview of the synthesis, purification, and characterization of this compound based on established chemical principles and information from related syntheses.

Synthesis of L-Isoleucine tert-Butyl Ester Hydrochloride

A common method for the preparation of amino acid tert-butyl esters involves the reaction of the amino acid with tert-butyl acetate in the presence of an acidic catalyst, such as perchloric acid.

Materials:

-

L-Isoleucine

-

tert-Butyl acetate

-

Perchloric acid (70%)

-

Di-tert-butyl dicarbonate (Boc-anhydride)

-

Sodium hydroxide

-

Hydrochloric acid (in a suitable solvent like diethyl ether or dioxane)

-

Organic solvents (e.g., dichloromethane, diethyl ether)

Procedure:

-

N-protection of L-Isoleucine: To prevent side reactions at the amino group, it is often protected first, for example, with a Boc group. L-isoleucine is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water) and the pH is adjusted to be basic with sodium hydroxide. Boc-anhydride is then added, and the reaction is stirred until completion.

-

Esterification: The N-Boc-L-isoleucine is then dissolved in a suitable organic solvent like dichloromethane or tert-butyl acetate. A strong acid catalyst, such as perchloric acid, is added. The reaction mixture is stirred at room temperature for a specified period (e.g., 18-24 hours) to facilitate the esterification of the carboxylic acid with the tert-butyl group.

-

Work-up and Deprotection: The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The Boc protecting group is then removed under acidic conditions, typically by dissolving the intermediate in a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

-

Isolation of the Hydrochloride Salt: The final product, L-Isoleucine tert-butyl ester hydrochloride, is typically precipitated from the solution, collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

dot

Caption: General workflow for the synthesis of this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and diethyl ether, to obtain a product of high purity.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the molecule. Specific chemical shifts and coupling constants for the protons and carbons of the isoleucine and tert-butyl groups should be observed.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl and the amine hydrochloride.

Conclusion

L-Isoleucine tert-butyl ester hydrochloride is a versatile and indispensable reagent in modern organic and medicinal chemistry. Its favorable properties make it a key building block for the synthesis of a wide range of peptides and pharmaceutical agents. A thorough understanding of its nomenclature, applications, and handling is essential for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Core Principles of Using H-Ile-OtBu.HCl in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl) in peptide chemistry. It covers its role in both solid-phase and solution-phase peptide synthesis, detailing experimental protocols, and presenting key data for successful implementation in research and development.

Introduction to this compound in Peptide Synthesis

L-Isoleucine tert-butyl ester hydrochloride is a protected amino acid derivative crucial for the synthesis of peptides. The tert-butyl (tBu) ester serves as a protecting group for the C-terminal carboxylic acid of isoleucine. This protection is vital to prevent the carboxyl group from participating in unwanted side reactions during peptide bond formation. The hydrochloride salt form enhances the compound's stability and handling properties.

In the widely adopted Fmoc/tBu orthogonal strategy for solid-phase peptide synthesis (SPPS), the tert-butyl group provides side-chain protection that is stable to the basic conditions used for Nα-Fmoc group removal (typically with piperidine) but is readily cleaved under acidic conditions (usually with trifluoroacetic acid, TFA) during the final cleavage of the peptide from the resin.[1][2] While this compound itself, with a free amino group, is not directly used for chain elongation in SPPS to avoid self-condensation, its Nα-protected form (e.g., Fmoc-Ile-OH) is a standard building block. The principles of OtBu protection and deprotection are directly applicable. This compound finds its primary utility in solution-phase peptide synthesis and in the preparation of peptide fragments for convergent synthesis approaches.[3][4]

Physicochemical Properties and Handling

Proper handling and storage of this compound are essential for maintaining its integrity and ensuring successful synthetic outcomes.

| Property | Value | Citation(s) |

| Chemical Name | L-Isoleucine tert-butyl ester hydrochloride | |

| Molecular Formula | C₁₀H₂₂ClNO₂ | |

| Molecular Weight | 223.74 g/mol | |

| CAS Number | 69320-89-4 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | |

| Purity (Typical) | ≥98% |

Core Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu Strategy

The tert-butyl ester protection is a cornerstone of the Fmoc/tBu orthogonal protection scheme in SPPS.[5] Although Nα-Fmoc-Ile-OH is the building block used for elongation, the principles governing the OtBu group are central. Isoleucine is a β-branched amino acid, which can present steric hindrance during coupling, potentially leading to lower yields.

This protocol outlines a single coupling cycle for adding an Nα-Fmoc protected isoleucine to a growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3-5 times).

-

Confirm complete deprotection using a Kaiser test (beads should turn dark blue).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of Fmoc-Ile-OH and 3.9 equivalents of a coupling agent (e.g., HCTU) in DMF.

-

Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution for pre-activation.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature. For sterically hindered amino acids like isoleucine, a double coupling may be necessary if the initial coupling is incomplete.

-

Monitor the reaction completion with a Kaiser test (beads should be yellow/colorless).

-

-

Washing: Wash the resin with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Solution-Phase Peptide Synthesis

This compound is well-suited for solution-phase synthesis, where it serves as the C-terminal amino acid with a protected carboxyl group. It is coupled with an Nα-protected amino acid.

This protocol describes the synthesis of a dipeptide using this compound and Fmoc-Ala-OH with EDC/HOBt as coupling reagents.

-

Preparation of the Amine Component:

-

Dissolve 1.1 equivalents of this compound in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add 1.2 equivalents of DIPEA and stir for 15 minutes to generate the free amine.

-

-

Activation of the Carboxylic Acid:

-

In a separate flask, dissolve 1.0 equivalent of Fmoc-Ala-OH, 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), and 1.1 equivalents of 1-Hydroxybenzotriazole (HOBt) in anhydrous DCM.

-

Stir this mixture at 0°C for 20 minutes.

-

-

Coupling Reaction:

-

Add the activated carboxylic acid solution to the free amine solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by flash column chromatography on silica gel.

-

Deprotection of the Tert-Butyl Ester

The final step in many peptide syntheses involving tBu protection is the removal of these groups to yield the free carboxylic acid. This is typically achieved simultaneously with cleavage from the resin in SPPS.

Cleavage Cocktails

The composition of the cleavage cocktail is critical and depends on the amino acid composition of the peptide. Scavengers are added to the TFA to "scavenge" the reactive tert-butyl cations generated during deprotection, which could otherwise lead to side reactions, particularly with sensitive residues like Tryptophan, Methionine, and Cysteine.

| Reagent Cocktail | Composition | Application Notes | Citation(s) |

| Standard | 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | A general-purpose, non-malodorous cocktail suitable for most peptides without sensitive residues. | |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. | |

| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" alternative to Reagent K, particularly useful for peptides with trityl-protected residues. | |

| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄I | Specifically designed to prevent the oxidation of methionine residues during cleavage. |

Experimental Protocol: Cleavage and Deprotection

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Reaction:

-

Add the appropriate cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

-

Precipitation and Washing:

-

Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

-

Centrifuge to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and byproducts.

-

-

Drying: Dry the final peptide pellet under vacuum.

Data Presentation: Purity and Yield Considerations

The success of a peptide synthesis is ultimately determined by the purity and yield of the final product. For peptides containing sterically hindered residues like isoleucine, coupling efficiencies can be lower than for other amino acids.

| Parameter | Typical Values | Factors Influencing Outcome | Citation(s) |

| Coupling Efficiency | 95-99% (may be lower for hindered residues) | Coupling reagent, reaction time, temperature, presence of aggregating sequences, double coupling. | |

| Crude Peptide Purity (SPPS) | 70-95% (dependent on peptide length and sequence) | Coupling efficiency at each step, side reactions, effectiveness of cleavage and deprotection. | |

| Final Purity (after HPLC) | >98% | Efficiency of the purification method (e.g., RP-HPLC). | |

| Overall Yield (SPPS) | 10-50% (highly variable) | Cumulative efficiency of all coupling and deprotection steps, losses during cleavage, precipitation, and purification. |

Purity is typically assessed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), with detection at 210-230 nm, coupled with mass spectrometry to confirm the molecular weight of the desired product and identify any impurities.

Conclusion

This compound and the principles of tert-butyl ester protection are integral to modern peptide synthesis. A thorough understanding of its application in both solid-phase and solution-phase methodologies, coupled with careful selection of protocols, coupling reagents, and cleavage conditions, is essential for the successful synthesis of high-purity peptides. This guide provides the foundational knowledge and practical protocols to empower researchers in their peptide-based drug discovery and development efforts.

References

H-Ile-OtBu.HCl: A Technical Safety and Handling Guide for Researchers

This technical guide provides a comprehensive overview of the safety data and handling precautions for L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), a common amino acid derivative used in peptide synthesis and other research applications.[1] This document is intended for laboratory personnel, researchers, and professionals in the field of drug development who handle this compound.

Chemical and Physical Properties

This compound is the hydrochloride salt of the tert-butyl ester of L-isoleucine.[1] The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of the amino acid. Key identification and physical properties are summarized below.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | L-Isoleucine tert-butyl ester hydrochloride |

| Synonyms | This compound, Ile-OtBu.HCl, tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride |

| CAS Number | 69320-89-4 |

| Molecular Formula | C₁₀H₂₂ClNO₂ |

| Molecular Weight | 223.74 g/mol [2][3][4] |

| Appearance | White to off-white solid |

Table 2: Physical and Chemical Data

| Property | Value |

| Melting Point | 160 °C |

| Boiling Point | 222.4 °C at 760 mmHg |

| Flash Point | 90.3 °C |

| Solubility | Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, and Methanol (50 mg/mL). |

| Vapor Pressure | 0.102 mmHg at 25 °C |

Safety and Hazard Information

While some suppliers state no known specific hazards, it is crucial to handle this compound with the standard precautions for laboratory chemicals. The primary hazards are associated with inhalation, skin and eye contact, and ingestion of the solid material.

Table 3: GHS Hazard Statements (Potential)

| Hazard | Statement |

| Acute Toxicity, Oral | May be harmful if swallowed. |

| Acute Toxicity, Inhalation | May be harmful if inhaled. May cause respiratory tract irritation. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause eye irritation. |

Note: Specific GHS classifications may vary by supplier. Always refer to the vendor-specific Safety Data Sheet (SDS).

Table 4: Toxicological Data

| Test | Result |

| LD50 (Oral) | No data available |

| LD50 (Dermal) | No data available |

| LC50 (Inhalation) | No data available |

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is essential to minimize risk. The following is a general workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe Handling Workflow for this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Skin Protection: A standard laboratory coat and nitrile gloves should be worn.

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.

Experimental Protocols: General Best Practices

While specific experimental protocols will vary, the following are general best practices for incorporating this compound into a typical peptide synthesis workflow.

General Protocol for Use in Solid-Phase Peptide Synthesis (SPPS):

-

Resin Swelling: Swell the synthesis resin in a suitable solvent (e.g., DMF) in the reaction vessel.

-

Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound and a coupling agent (e.g., HBTU, HATU) in a suitable solvent (e.g., DMF).

-

Add a base (e.g., DIPEA, NMM) to neutralize the hydrochloride salt and activate the amino acid.

-

Add the activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Allow the coupling reaction to proceed for the specified time.

-

-

Washing: Wash the resin to remove excess reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

The logical flow for a single coupling step in SPPS is illustrated below.

Caption: Single Amino Acid Coupling Step in SPPS.

First Aid and Emergency Procedures

Table 5: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |

Spill Response:

In the event of a spill, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperatures may vary, with some suppliers suggesting refrigeration (-20°C for long-term storage).

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.

By adhering to the guidelines outlined in this document, researchers can safely handle this compound and minimize the risk of exposure in the laboratory. Always consult the most recent version of the Safety Data Sheet from your supplier for the most detailed and up-to-date information.

References

The Pivotal Role of Isoleucine Derivatives in Biochemical Research and Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucine, an essential branched-chain amino acid (BCAA), is fundamental to numerous physiological processes, including protein synthesis, metabolic regulation, and immune function.[1] Beyond its natural role, the chemical modification of isoleucine has given rise to a diverse array of derivatives with significant applications in biochemistry, pharmaceutical development, and materials science. These derivatives serve as critical tools for elucidating complex biological pathways, act as therapeutic agents, and contribute to the development of novel biomaterials. This technical guide provides a comprehensive overview of the fundamental applications of isoleucine derivatives, with a focus on their roles in signaling pathways, as diagnostic markers, and as inhibitors of key enzymatic processes. Detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows are presented to support researchers and drug development professionals in this dynamic field.

I. Isoleucine Derivatives in Biochemical Research

Isoleucine derivatives are invaluable tools in biochemical and biomedical research, enabling the study of protein structure and function, metabolic pathways, and cellular signaling.

Probing Protein Structure and Dynamics with Isotopically Labeled Isoleucine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure and dynamics at atomic resolution. Selective isotopic labeling of amino acid residues, such as isoleucine, simplifies complex NMR spectra and provides specific probes to investigate protein-ligand interactions and conformational changes.

Experimental Protocol: Selective Isotopic Labeling of Isoleucine for NMR Spectroscopy

This protocol describes the production of highly deuterated, uniformly ¹⁵N- and ¹³C-labeled proteins with selective incorporation of isotope labels into the methyl groups of isoleucine residues. This is achieved by adding isotopically labeled α-ketobutyrate, a biosynthetic precursor of isoleucine, to the bacterial growth medium.[2][3]

-

Culture Preparation:

-

Inoculate several colonies of E. coli expressing the protein of interest into 10 mL of M9-H₂O minimal medium.

-

Incubate for 8 hours at 37°C with shaking.

-

Transfer 250 µL of the culture to 10 mL of fresh M9-D₂O minimal medium and shake overnight at 37°C.[3]

-

-

Protein Expression and Labeling:

-

At a cell density of ~2.5, transfer the culture to a final volume of 300 mL M9-D₂O medium supplemented with 1 g/L ¹⁵NH₄Cl and 3 g/L of a ¹²C₆-D-glucose.[3]

-

Grow the cells until the OD₆₀₀ reaches 0.7.

-

Approximately 1 hour before induction, add 130 mg/L of [3-¹³C, 4,4,4-²H₃] 2-ketobutyrate.

-

Induce protein expression with 0.4 mM IPTG.

-

-

Protein Purification:

-

Harvest cells by centrifugation.

-

Lyse the cells by sonication and clarify the lysate by centrifugation.

-

Purify the protein from the supernatant using an appropriate method, such as Ni²⁺ affinity chromatography for His-tagged proteins.

-

This method results in proteins where the isoleucine residues are specifically labeled, allowing for detailed analysis of their role in protein structure and function by NMR.

Alloisoleucine: A Key Biomarker for Maple Syrup Urine Disease (MSUD)

Alloisoleucine, a diastereomer of isoleucine, is a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder characterized by the inability to metabolize BCAAs. In healthy individuals, alloisoleucine is present in only trace amounts, but its concentration is significantly elevated in MSUD patients, making it a reliable diagnostic marker.

Experimental Protocol: Measurement of Alloisoleucine in Plasma for MSUD Diagnosis

This protocol outlines a method for the quantitative analysis of alloisoleucine and other BCAAs in plasma samples using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation:

-

Mix 500 µL of plasma with 500 µL of 10% sulphosalicylic acid.

-

Vortex the mixture for 5-10 seconds.

-

Incubate at 4°C for 10 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to an HPLC vial for injection.

-

-

HPLC Analysis:

-

Use an HPLC system equipped with a UV detector.

-

An injection volume of 40 µL is loaded into the system.

-

Data is processed using appropriate software.

-

A plasma concentration of L-alloisoleucine above 5 µmol/L is considered a sensitive and specific indicator for all forms of MSUD.

Below is a diagram illustrating the diagnostic workflow for MSUD, highlighting the central role of alloisoleucine measurement.

II. Isoleucine Derivatives in Drug Development

The unique structural and chemical properties of isoleucine derivatives make them attractive candidates for drug development, particularly as enzyme inhibitors and modulators of signaling pathways.

Thiaisoleucine: An Antagonist of Protein Synthesis

Thiaisoleucine is an isoleucine analog where the gamma-methylene group is replaced by a sulfur atom. It acts as a competitive inhibitor of isoleucine in protein synthesis. Thiaisoleucine is activated by isoleucyl-tRNA synthetase (IleRS) and transferred to tRNAIle, thereby inhibiting the incorporation of isoleucine into polypeptides. This property makes thiaisoleucine and its derivatives potential antimicrobial and antimalarial agents.

Isoleucine Hydroxamate: An Inhibitor of Isoleucine Metabolism

Isoleucine hydroxamate acts as an antagonist of isoleucine, inhibiting the growth of microorganisms like Serratia marcescens. It exerts its effect by inhibiting L-threonine dehydratase, an enzyme in the isoleucine biosynthetic pathway, and by causing derepression of the isoleucine-valine biosynthetic enzymes.

Experimental Protocol: Synthesis of Hydroxamic Acids

A general method for the synthesis of hydroxamic acids from carboxylic acids involves the activation of the carboxylic acid followed by reaction with hydroxylamine.

-

Activation of Carboxylic Acid:

-

A carboxylic acid can be activated using reagents like cyanuric chloride.

-

-

Reaction with Hydroxylamine:

-

The activated carboxylic acid is then reacted with hydroxylamine to form the corresponding hydroxamic acid.

-

This method can be adapted for the synthesis of isoleucine hydroxamate.

Isoleucine Derivatives as Anticancer Agents

Recent studies have explored the potential of isoleucine derivatives as anticancer agents. For instance, high doses of isoleucine have been shown to suppress the proliferation of lung cancer cells by stabilizing the tumor suppressor protein PTEN in the nucleus.

III. Isoleucine Derivatives in Cellular Signaling

Isoleucine and its derivatives play a significant role in modulating key cellular signaling pathways, including the mTOR and insulin signaling pathways.

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) is activated by amino acids, including isoleucine and leucine. Isoleucine-dependent activation of mTORC1 signaling is crucial for the function of regulatory T cells (Tregs).

Experimental Protocol: In Vitro mTORC1 Kinase Assay

This protocol allows for the measurement of mTORC1 activity in response to stimuli such as amino acids.

-

Immunoprecipitation of mTORC1:

-

Lyse cells in a buffer containing 0.3% CHAPS.

-

Incubate cell lysates with an antibody against a component of mTORC1 (e.g., Raptor).

-

Capture the antibody-mTORC1 complex using Protein G beads.

-

-

Kinase Assay:

-

Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer.

-

Initiate the reaction by adding an assay start buffer containing ATP and a purified substrate (e.g., GST-4E-BP1).

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding sample buffer.

-

-

Analysis:

-

Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

-

The following diagram illustrates the role of isoleucine in the activation of the mTORC1 signaling pathway.

The PTEN Signaling Pathway

The tumor suppressor PTEN (phosphatase and tensin homolog) is a critical negative regulator of the PI3K/Akt signaling pathway. High concentrations of isoleucine have been shown to promote the nuclear localization and stability of PTEN, thereby suppressing tumor cell proliferation. This effect is mediated by the interaction of isoleucyl-tRNA synthetase (IARS) with PTEN.

The diagram below depicts the proposed mechanism of isoleucine-mediated PTEN stabilization.

Insulin Signaling

Amino acids, including isoleucine, are necessary for the full activation of insulin-induced mTOR signaling and protein synthesis in skeletal muscle. While insulin is a primary driver of the PI3K/Akt pathway, the presence of amino acids is required for the downstream activation of mTORC1.

IV. Quantitative Data on Isoleucine Derivative Bioactivity

The following tables summarize key quantitative data on the bioactivity of isoleucine and its derivatives.

| Derivative | Application | Parameter | Value | Reference |

| L-Alloisoleucine | MSUD Diagnosis | Plasma concentration in healthy adults (mean ± SD) | 1.9 ± 0.6 µmol/L | |

| L-Alloisoleucine | MSUD Diagnosis | Plasma concentration in healthy children (3-11 years, mean ± SD) | 1.6 ± 0.4 µmol/L | |

| L-Alloisoleucine | MSUD Diagnosis | Plasma concentration in healthy infants (<3 years, mean ± SD) | 1.3 ± 0.5 µmol/L | |

| L-Alloisoleucine | MSUD Diagnosis | Diagnostic cutoff for MSUD | > 5 µmol/L | |

| Thiaisoleucine | Antimalarial | Inhibition of P. falciparum growth | IC₅₀ depends on exogenous isoleucine concentration | |

| Isoleucine Analogs | Anticancer | Varies | Varies |

V. Conclusion

Isoleucine derivatives represent a versatile and powerful class of molecules with broad applications in biochemistry and drug development. From their use as specific probes in NMR spectroscopy to their role as diagnostic markers for metabolic diseases and their potential as therapeutic agents, these compounds continue to drive innovation in life sciences research. The detailed protocols and data presented in this guide are intended to facilitate further exploration of the fundamental applications of isoleucine derivatives and to support the development of novel diagnostic and therapeutic strategies. As our understanding of the intricate roles of these molecules in cellular processes deepens, so too will their impact on human health and disease.

References

- 1. Inhibition of Isoleucyl-tRNA Synthetase as a Potential Treatment for Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 3. Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for H-Ile-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme that offers mild reaction conditions and high yields.[1][2] H-Ile-OtBu.HCl, or L-Isoleucine tert-butyl ester hydrochloride, is a key building block in this methodology, particularly for the synthesis of peptides with a C-terminal isoleucine residue. The tert-butyl ester provides acid-labile protection for the C-terminal carboxyl group, which is cleaved concurrently with the side-chain protecting groups during the final trifluoroacetic acid (TFA) treatment.[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in Fmoc-based SPPS.

Key Applications

The primary application of this compound is in the synthesis of peptides where isoleucine is the C-terminal amino acid. The tert-butyl ester protection of the C-terminus allows for the stepwise elongation of the peptide chain from the N-terminus without the risk of side reactions at the C-terminal carboxyl group. This strategy is particularly useful for:

-

Synthesis of linear peptides: For research in proteomics, drug discovery, and immunology.

-

Preparation of peptide fragments for convergent synthesis: Protected peptide fragments can be synthesized on a solid support, cleaved, and then used in solution-phase ligation to construct larger proteins.[5]

Experimental Protocols

The following protocols outline the key steps for incorporating this compound as the first amino acid onto a resin and the subsequent peptide elongation.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is designed for loading the first amino acid onto a highly acid-labile resin, which allows for the eventual cleavage of the peptide with preserved side-chain protecting groups if desired.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

This compound

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

Methanol (MeOH)

-

Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.0-1.6 mmol/g loading capacity) in DCM (10-15 mL) for 30-60 minutes in a reaction vessel.

-

Amino Acid Preparation: In a separate vial, dissolve this compound (2.0-3.0 equivalents relative to resin loading) in DCM (10 mL).

-

Neutralization: Add DIEA (2.0-3.0 equivalents) to the amino acid solution and stir for 5-10 minutes at room temperature to neutralize the hydrochloride salt.

-

Loading: Drain the DCM from the swollen resin and add the neutralized H-Ile-OtBu solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

-

Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIEA (17:2:1, v/v/v) and agitate for 30 minutes.

-

Washing: Drain the capping solution and wash the resin thoroughly with DCM (3 x 15 mL), DMF (3 x 15 mL), and finally DCM (3 x 15 mL).

-

Drying: Dry the resin under vacuum. The loading efficiency can be determined gravimetrically or by a substitution test.

Protocol 2: Standard Fmoc-SPPS Cycle for Peptide Elongation

This protocol describes a typical cycle for adding the subsequent Fmoc-protected amino acids to the resin-bound isoleucine.

Materials:

-

H-Ile-OtBu-2-CTC resin (from Protocol 1)

-

Fmoc-protected amino acids

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

-

DIEA

-

DMF

-

DCM

Procedure:

-

Resin Swelling: Swell the H-Ile-OtBu-resin in DMF (10-15 mL/g of resin) for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes to ensure complete Fmoc removal.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove residual piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.

-

Amino Acid Activation: In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.

-

Washing: Wash the resin with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts. A Kaiser test should be performed to confirm the completion of the coupling (negative result). If the coupling is incomplete, a second coupling can be performed.

-

Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the completed peptide from the resin and removing the tert-butyl based side-chain protecting groups.

Materials:

-

Peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). The volume should be sufficient to swell the resin (approximately 10 mL per gram of resin).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the protocols described above. These values may require optimization based on the specific peptide sequence and scale of the synthesis.

Table 1: Reagent Equivalents for this compound Loading on 2-CTC Resin

| Reagent | Equivalents (relative to resin loading) |

| This compound | 2.0 - 3.0 |

| DIEA | 2.0 - 3.0 |

Table 2: Standard Fmoc-SPPS Cycle Parameters

| Step | Reagent/Solvent | Volume | Duration |

| Resin Swelling | DMF | 10-15 mL/g resin | 30-60 min |

| Fmoc Deprotection | 20% Piperidine in DMF | 10 mL/g resin | 2 x 10-15 min |

| Washing (post-deprotection) | DMF, DCM | 10-15 mL/g resin | 5-7x, 3-5x |

| Amino Acid Coupling | Fmoc-AA (3-5 eq), Coupling Reagents (3-5 eq), DIEA (6-10 eq) in DMF | 5-10 mL/g resin | 1-2 hours |

| Washing (post-coupling) | DMF, DCM | 10-15 mL/g resin | 5-7x, 3-5x |

Table 3: Cleavage and Deprotection Parameters

| Parameter | Value |

| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) |

| Cocktail Volume | 10 mL/g resin |

| Reaction Time | 2-4 hours |

| Precipitation Solvent | Cold Diethyl Ether (10x volume of filtrate) |

Visualizations

Experimental Workflow for SPPS using this compound

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Logical Relationship of Fmoc/tBu Orthogonal Protection Strategy

Caption: Orthogonal protection and deprotection in Fmoc/tBu SPPS.

References

Application Notes and Protocols for the Standard Coupling Reaction of H-Ile-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals